3-Bromo-2-methyl-1,1'-biphenyl
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Overview
Description
3-Bromo-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom and a methyl group attached to the second and third positions of the biphenyl structure, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid or phenylborate under the influence of a palladium catalyst and a base. .
Wurtz–Fittig Reaction: This reaction involves the coupling of 3-bromo-2-methylbenzene with sodium in the presence of dry ether.
Industrial Production Methods: Industrial production of 3-Bromo-2-methyl-1,1’-biphenyl often utilizes scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate, used to facilitate substitution reactions.
Major Products:
3-Phenyl-2-methylbenzoic Acid: Formed through Suzuki coupling followed by reduction.
2-Methyl-3-biphenylmethanol: Formed through reduction of 3-phenyl-2-methylbenzoic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
OLEDs and Liquid Crystals: Used in the production of organic light-emitting diodes and liquid crystals due to its stable biphenyl structure.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group on the biphenyl structure influence its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products with potential biological activities .
Comparison with Similar Compounds
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: Similar structure with additional chlorine atoms.
2-Methyl-1,1’-biphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Properties
Molecular Formula |
C13H11Br |
---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C13H11Br/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
UZZMGJHLDZLPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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